molecular formula C13H10Br2N4O2 B6330602 2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240571-85-0

2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6330602
CAS RN: 1240571-85-0
M. Wt: 414.05 g/mol
InChI Key: NFRDBWROKIYVLN-UHFFFAOYSA-N
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Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . During the past few years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities . They have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds serve as key scaffolds in the synthesis of drugs with diverse applications, from antimicrobial to anticancer agents. The structural versatility of triazoles allows for significant variations, leading to the discovery of compounds with targeted pharmacological activities. Research indicates that triazole derivatives exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, highlighting their importance in the development of new therapeutic agents (Ferreira et al., 2013).

Synthesis and Chemical Properties

The synthesis of 1,2,4-triazole derivatives is a key area of research, with various synthetic routes being explored to enhance the efficiency and sustainability of these processes. Advances in green chemistry and eco-friendly procedures have been particularly emphasized, aiming to reduce the environmental impact of chemical synthesis. The Huisgen 1,3-dipolar cycloaddition, also known as the "click" reaction, is a notable method for synthesizing 1,2,4-triazoles, offering high yields and selectivity under mild conditions. This method supports the development of novel triazoles with enhanced biological activities and potential applications in drug development (Kaushik et al., 2019).

Applications Beyond Pharmaceuticals

Beyond their pharmacological applications, 1,2,4-triazole derivatives have been explored for various other scientific applications. For instance, they have shown potential in materials science, such as in the development of corrosion inhibitors for metal surfaces. The specific properties of 1,2,4-triazoles, including their stability and ability to form complex compounds, make them suitable for protecting metals from corrosion, highlighting the versatility of these compounds in both biological and industrial applications (Hrimla et al., 2021).

Mechanism of Action

Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . The docked view of 9c showed that the carbonyl oxygen interacted with the Zn ion via a metallic bond .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-[3-(3,5-dibromo-1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDBWROKIYVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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